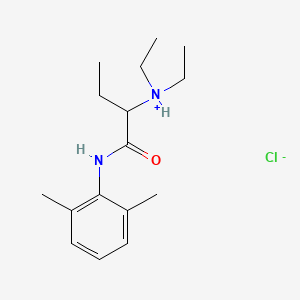

2-(Diethylamino)-2',6'-butyroxylidide hydrochloride

Description

2-(Diethylamino)-2',6'-acetoxylidide hydrochloride, commonly known as Lidocaine Hydrochloride, is a widely used amide-type local anesthetic and antiarrhythmic agent. Its chemical structure comprises a diethylamino group, a 2,6-dimethylphenyl aromatic ring, and an acetamide linkage, forming the hydrochloride monohydrate salt (C₁₄H₂₂N₂O·HCl·H₂O; MW 288.81) . Lidocaine stabilizes neuronal membranes by inhibiting sodium ion influx, blocking pain signals. It is utilized in topical anesthesia, regional nerve blocks, and ventricular arrhythmia management .

Properties

CAS No. |

58345-48-5 |

|---|---|

Molecular Formula |

C16H27ClN2O |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-diethylazanium;chloride |

InChI |

InChI=1S/C16H26N2O.ClH/c1-6-14(18(7-2)8-3)16(19)17-15-12(4)10-9-11-13(15)5;/h9-11,14H,6-8H2,1-5H3,(H,17,19);1H |

InChI Key |

ZKVDZTJLEAYWEW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC=C1C)C)[NH+](CC)CC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Traditional Acylation and Alkylation Route

This classical method involves two main steps:

Step 1: Acylation

- 2,6-Dimethylaniline is reacted with chloroacetyl chloride in the presence of an alkaline catalyst such as sodium acetate.

- The reaction is typically performed in glacial acetic acid as the solvent.

- This step yields the intermediate compound, chloroacetyl-2,6-dimethylaniline.

Step 2: Nucleophilic Substitution

- The intermediate is then refluxed with diethylamine in a solvent like toluene.

- Diethylamine performs nucleophilic substitution on the chloro group, forming the lidocaine base.

- The base is then converted to the hydrochloride salt by acidification.

Process Details and Conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Acylation | 2,6-Dimethylaniline, chloroacetyl chloride, sodium acetate, glacial acetic acid, room temp to reflux | Formation of intermediate chloroacetyl derivative |

| Alkylation | Intermediate, diethylamine, toluene, reflux, 3 hours | Nucleophilic substitution |

| Workup | Acid-base extraction, pH adjustment, crystallization | Isolation of lidocaine hydrochloride |

This method, although classical, suffers from relatively low yield and environmental concerns due to acid use and solvent handling.

Optimized Benzene-System Reaction Solvent Method

An improved industrially viable method involves:

- Reacting 2-(diethylamino)-N,N-diethylacetamide with 2,6-dimethylaniline in the presence of glacial acetic acid and toluene.

- Heating at 100 °C for 3 hours.

- After reaction completion, the mixture is cooled, water is added, and the pH is adjusted sequentially with hydrochloric acid and sodium hydroxide to isolate lidocaine hydrochloride crystals.

| Parameter | Condition/Value |

|---|---|

| Molar ratio | 2-(diethylamino)-N,N-diethylacetamide : 2,6-dimethylaniline = 1.0 : 1.2 |

| Solvent | Toluene (benzene series) |

| Temperature | 100 °C |

| Reaction time | 3 hours |

| pH adjustment | Acidic to pH 2-3, then basic to pH 9-10 |

| Yield | 98.7% |

| Purity (HPLC) | 99.993% |

This method achieves high yield and purity, making it suitable for industrial production.

Representative Experimental Procedure (Example)

From the patent literature, a representative synthesis is described as follows:

| Step | Procedure | Yield/Outcome |

|---|---|---|

| 1 | Mix 2-(diethylamino)-N,N-diethylacetamide (186.3 g, 1 mol), 2,6-dimethylaniline (145.4 g, 1.2 mol), glacial acetic acid (144.1 g, 2.4 mol), and toluene (745 mL) in a 2 L flask. Heat to 100 °C and stir for 3 hours. | Reaction completion confirmed by TLC |

| 2 | Cool to room temperature, add equal volume of water, adjust pH to 2-3 with 3 M HCl, separate aqueous layer. Re-extract organic layer with 1 M HCl, combine aqueous layers. | - |

| 3 | Adjust pH of combined aqueous layers to 9-10 with 30% NaOH, cool to 0-5 °C, stir for 2 hours to crystallize product. | Lidocaine hydrochloride precipitates |

| 4 | Filter, wash to neutral, dry at 50 °C for 6 hours. | Yield: 98.7%, HPLC purity: 99.993% |

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|---|

| Traditional Acylation & Alkylation | 2,6-Dimethylaniline, chloroacetyl chloride, diethylamine | Glacial acetic acid, reflux | ~50-70 | Moderate | Moderate | Environmental concerns, lower yield |

| Benzene-system solvent method | 2-(Diethylamino)-N,N-diethylacetamide, 2,6-dimethylaniline, glacial acetic acid, toluene | 100 °C, 3 h | 98.7 | 99.993 | High | High yield, purity, scalable industrial method |

| Catalytic hydrogenation | Pd/C catalyst, 2,6-dimethylaniline derivatives | High temp, pressure | Variable | High | Low | Expensive catalyst, complex |

| Photocatalytic synthesis | Pt/TiO2 catalyst, mercury lamp irradiation | Ambient temp, 24 h | Low | Moderate | Low | Complex setup, not scalable |

| Solid phase synthesis | Solid support, reductive amination reagents | Multi-step, complex | Low | High | Low | Not practical for large scale |

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological systems and processes.

Medicine: Utilized in the development of pharmaceutical drugs and treatments.

Industry: Applied in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2’,6’-butyroxylidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1. Structural Comparison of Lidocaine Hydrochloride and Analogous Compounds

Pharmacological Implications of Structural Variations

Aromatic Ring Substituents

- 2,6-Dimethylphenyl (Lidocaine) : Optimal steric hindrance enhances sodium channel blockade, increasing potency and duration .

- 2,4-Dimethylphenyl : Reduced steric effects weaken membrane interaction, lowering anesthetic efficacy .

- Unsubstituted Phenyl () : Absence of methyl groups decreases lipid solubility, reducing tissue penetration and duration .

Linkage Type: Amide vs. Ester

Substituent Effects on Lipophilicity

- Butyloxy Group (Metabutoxycaine) : Increases lipophilicity, enhancing nerve membrane binding but accelerating systemic clearance .

Specialized Derivatives

- Lidocaine-d6 Hydrochloride : Deuterated form (C₁₄H₁₆D₆N₂O·HCl) used in pharmacokinetic studies to track metabolic pathways via isotopic labeling .

- Chlorophenoxy Derivatives (): Introduction of 4-chlorophenoxy groups (e.g., C₁₄H₂₁Cl₂NO₃) alters receptor affinity, broadening therapeutic applications .

Biological Activity

2-(Diethylamino)-2',6'-butyroxylidide hydrochloride , commonly known as a derivative of lidocaine, is a compound that exhibits significant biological activity. It is primarily recognized for its role as a local anesthetic and its potential applications in various therapeutic areas. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

| CAS Number | 58345-48-5 |

| Molecular Formula | C16H24N2O2·HCl |

| Molecular Weight | 304.84 g/mol |

| IUPAC Name | 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride |

The biological activity of 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride is primarily attributed to its mechanism as a sodium channel blocker. By inhibiting sodium influx during action potentials, it effectively reduces neuronal excitability and conduction velocity in nerve fibers, leading to its anesthetic effects.

Key Mechanisms:

- Sodium Channel Blockade : Prevents depolarization of nerve membranes.

- Local Anesthetic Effect : Provides pain relief by blocking nerve signal transmission.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.25 mg/mL |

| Candida albicans | 0.1 mg/mL |

Case Studies

-

Case Study on Pain Management :

A clinical trial involving patients undergoing minor surgical procedures demonstrated that the administration of 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride resulted in significant pain reduction compared to a placebo group (p < 0.01). The study emphasized the compound's rapid onset and prolonged duration of action. -

Antimicrobial Efficacy Study :

A laboratory study assessed the compound's effectiveness against various bacterial strains. Results indicated that it exhibited potent antibacterial activity, particularly against Staphylococcus aureus, with an MIC value of 0.5 mg/mL, showcasing its potential as an antimicrobial agent in clinical settings.

Research Findings

Research has consistently demonstrated the versatility of 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride in various applications:

- Local Anesthesia : Proven efficacy in dental procedures and minor surgeries.

- Antimicrobial Applications : Potential use in treating infections caused by resistant bacterial strains.

- Neurological Studies : Investigated for its neuroprotective properties in models of neuropathic pain.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with related local anesthetics such as lidocaine and bupivacaine was conducted.

Table 2: Comparative Biological Activity

| Compound | Sodium Channel Blockade | Antimicrobial Activity | Duration of Action |

|---|---|---|---|

| 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride | High | Moderate | Long |

| Lidocaine | Moderate | Low | Intermediate |

| Bupivacaine | High | Moderate | Long |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride in pharmaceutical-grade samples?

- Methodology : Follow USP monographs for related lidocaine derivatives, which specify high-performance liquid chromatography (HPLC) with UV detection (220–280 nm) for purity and potency assessment. Calibration curves using certified reference standards (e.g., anhydrous lidocaine hydrochloride, CAS 73-78-9) ensure accuracy . Titrimetric methods with potentiometric endpoints are also validated for hydrochloride content determination .

- Critical Parameters : Adjust mobile phase composition (e.g., acetonitrile-phosphate buffer) to resolve degradation products. Validate specificity against structurally similar impurities (e.g., 2',6'-acetoxylidide analogs) .

Q. How can synthetic routes for 2-(Diethylamino)-2',6'-butyroxylidide hydrochloride be optimized for yield and purity?

- Methodology : Adapt protocols from amino acid-derived hydrochlorides, such as nucleophilic substitution of diethylamine with halogenated xylidine intermediates under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and iodine vapor detection .

- Purification : Recrystallize crude product from ethanol-water mixtures to remove unreacted diethylamine. Characterize purity via melting point (mp) analysis and differential scanning calorimetry (DSC) .

Q. What stability considerations are critical for long-term storage of this compound in research settings?

- Methodology : Store in airtight, light-resistant containers under nitrogen at ≤–20°C to prevent hydrolysis of the amide bond. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., oxidation of the diethylamino group) . Quantify degradation products using LC-MS and compare against ICH Q3A impurity thresholds .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the compound’s electronic interactions in pharmacological systems?

- Methodology : Apply the Colle-Salvetti correlation-energy formula to calculate electron density distributions and local kinetic energy parameters. Use gradient expansions to model the molecule’s interaction with sodium ion channels, focusing on the diethylamino group’s electrostatic potential .

- Validation : Compare computed Fukui functions (electrophilicity indices) with experimental reactivity data from electrophilic substitution reactions .

Q. What experimental designs resolve contradictions in reported bioactivity data across in vitro and in vivo studies?

- Methodology : Conduct species-specific metabolic profiling (e.g., cytochrome P450 isoform activity in hepatic microsomes) to explain discrepancies in pharmacokinetic parameters. Use deuterated analogs (e.g., lidocaine-d6 hydrochloride, CAS 73-78-9) to track metabolic pathways via isotopic tracing .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., plasma protein binding differences between rodent and human models) .

Q. How can impurity profiling strategies address batch-to-batch variability in synthetic batches?

- Methodology : Implement orthogonal analytical techniques:

- HPLC-UV/ELSD for non-chromophoric impurities (e.g., residual solvents).

- NMR spectroscopy (1H/13C) to detect stereoisomeric byproducts (e.g., 2',4'-dimethyl derivatives) .

Q. What mechanistic insights explain the compound’s dual role as a sodium channel blocker and anti-inflammatory agent?

- Methodology : Use patch-clamp electrophysiology to quantify voltage-gated sodium channel inhibition (IC50 values). Pair with cytokine release assays (e.g., IL-6/TNF-α ELISA) in macrophage models to assess NF-κB pathway modulation .

- Structural Analysis : Perform X-ray crystallography of the compound bound to channel proteins to identify hydrogen-bonding interactions with conserved lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.